molecular formula C11H11BrO5 B3278348 Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate CAS No. 676485-01-1

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Cat. No.: B3278348
CAS No.: 676485-01-1
M. Wt: 303.11 g/mol
InChI Key: ZHTBJCKPTFHJQE-UHFFFAOYSA-N
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Description

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H11BrO5 and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate typically involves the bromination of a precursor compound followed by formylation and methoxylation reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, formylating agents such as formic acid or its derivatives, and methoxylating agents like methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, formylation, and methoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The methoxy group enhances its solubility and stability in different solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is unique due to the presence of the formyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTBJCKPTFHJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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